molecular formula C14H18N4O3 B2830832 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097861-56-6

2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide

Cat. No. B2830832
CAS RN: 2097861-56-6
M. Wt: 290.323
InChI Key: UAOAXSYYLYERGG-UHFFFAOYSA-N
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Description

1,2,4-triazole derivatives are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

On hydrolysis, a compound converted to corresponding phenoxy acid and finally this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound .


Physical And Chemical Properties Analysis

The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1. 1 H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to "2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide" have been synthesized and characterized for their chemical properties. The synthesis processes often involve multi-step reactions, including the use of ethyl 2-bromo-2-methylpropionate and reactions with aromatic aldehydes or thioglycolic acid to yield novel compounds with potential bioactivity. Characterization techniques such as NMR, IR, and single-crystal X-ray diffraction have been employed to determine the structural and electronic properties of these compounds (Navarrete-Vázquez et al., 2011), (Fuloria et al., 2009).

Antimicrobial and Antifungal Applications

Research on derivatives of phenoxy acetamide structures has shown antimicrobial and antifungal activities. The introduction of different substituents on the phenoxy nucleus has been explored to enhance these activities. Compounds synthesized through methods like the Leuckart reaction have been assessed for their bioactivity, indicating the potential of these compounds as antimicrobial agents (Rani et al., 2016), (Fuloria et al., 2014).

Potential Anticancer Applications

The structural framework of phenoxy acetamide derivatives has been investigated for potential anticancer applications. Novel series of these compounds have been developed and assessed against various cancer cell lines, revealing that certain derivatives exhibit significant anticancer activity. These findings suggest the potential of structurally similar compounds for therapeutic applications in cancer treatment (Rani et al., 2014).

Coordination Complexes and Antioxidant Activity

Studies have also focused on the formation of coordination complexes using pyrazole-acetamide derivatives, demonstrating the effect of hydrogen bonding on self-assembly processes. These complexes have shown significant antioxidant activity, highlighting another potential research application of compounds with similar structures (Chkirate et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide is the Strigolactone (SL) biosynthesis pathway . SL is a type of plant hormone that plays a crucial role in various biological activities, including suppressing shoot branching, enhancing rhizosphere signal communication, accelerating leaf senescence, and regulating root architecture .

Mode of Action

This compound interacts with its targets by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO) , a specific type of SL . This inhibition results in an increase in shoot branching and elongation of the taproot .

Biochemical Pathways

The affected pathway is the SL biosynthesis pathway . SL biosynthesis starts with the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . Then, the core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . Different modifications of CL, which are catalyzed by cytochrome P450 monooxygenases (CYP), in particular MORE AXILLARY GROWTH1 (MAX1) from the CYP711A clade, and other enzymes, give rise to the structural diversity of the more than 30 natural canonical and non-canonical SL .

Result of Action

The molecular and cellular effects of the compound’s action include an increase in shoot branching and elongation of the taproot . This is due to the inhibition of the biosynthesis of 4DO, leading to an upregulated gene expression of AtMAX3 and AtMAX4 .

Action Environment

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-phenoxy-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-14(10-21-13-4-2-1-3-5-13)16-6-8-20-9-7-18-12-15-11-17-18/h1-5,11-12H,6-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOAXSYYLYERGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCOCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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